REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu]=O.N1C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:2]2[CH:3]=[C:4]([NH2:5])[CH:6]=[CH:7][CH:8]=2)=[CH:12][CH:11]=1 |f:2.3.4|
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Name
|
|
Quantity
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316 μL
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Type
|
reactant
|
Smiles
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BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
716 mg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
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[Cu]=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
In a dry microwave vessel with stir bar
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The microwave vessel was sealed
|
Type
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CUSTOM
|
Details
|
The cooled reaction
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Type
|
FILTRATION
|
Details
|
was filtered through a bed of Celite with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was then washed 3 times with concentrated aqueous NaHSO4
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification over silica using an eluent of hexane and ethyl acetate with a gradient of 0-23% ethyl acetate over 45 min
|
Duration
|
45 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC=2C=C(C=CC2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |